Bis(o-cresyl) p-Cresyl Phosphate-d7 Bis(o-cresyl) p-Cresyl Phosphate-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203230
InChI:
SMILES:
Molecular Formula: C₂₁H₁₄D₇O₄P
Molecular Weight: 375.41

Bis(o-cresyl) p-Cresyl Phosphate-d7

CAS No.:

Cat. No.: VC0203230

Molecular Formula: C₂₁H₁₄D₇O₄P

Molecular Weight: 375.41

* For research use only. Not for human or veterinary use.

Bis(o-cresyl) p-Cresyl Phosphate-d7 -

Specification

Molecular Formula C₂₁H₁₄D₇O₄P
Molecular Weight 375.41

Introduction

Chemical Structure and Properties

Molecular Identification

Bis(o-cresyl) p-Cresyl Phosphate-d7 is characterized by its unique molecular structure containing deuterium atoms, which serves as an important tool for analytical investigations. The IUPAC name for this compound is "(2-methylphenyl) (4-methylphenyl) [2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] phosphate" . The compound represents a modified version of Tricresyl phosphate (TCP), which is widely known for its lubricating properties.

The molecular structure consists of three cresyl groups (methylphenyl groups) attached to a central phosphate atom, with specific positioning of the methyl groups at ortho- and para- positions. What distinguishes this compound is the deuterium labeling, with seven deuterium atoms replacing hydrogen atoms in one of the cresyl groups .

Physicochemical Properties

Bis(o-cresyl) p-Cresyl Phosphate-d7 possesses distinctive physicochemical properties that make it valuable for both research and analytical applications. These properties are summarized in the following table:

PropertyValueReference
Molecular FormulaC21H14D7O4P
Molecular Weight375.41 g/mol
Physical AppearancePowder
SolubilitySoluble in chloroform, dichloromethane, DMSO
XLogP3-AA6.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count6
Topological Polar Surface Area44.8 Ų
Complexity439
Isotope Atom Count7

The compound's chemical structure can be represented through its SMILES notation as [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC=C3C)[2H] , and through its InChI identifier as InChI=1S/C21H21O4P/c1-16-8-12-19(13-9-16)23-26(22,24-20-14-10-17(2)11-15-20)25-21-7-5-4-6-18(21)3/h4-15H,1-3H3/i1D3,8D,9D,12D,13D .

Synthesis and Analytical Methods

Synthetic Approaches

While the search results don't explicitly detail synthetic methods for Bis(o-cresyl) p-Cresyl Phosphate-d7, its production likely follows traditional organophosphate synthesis methods with modification to incorporate deuterium atoms. The deuterium labeling would typically be introduced through deuterated starting materials or through hydrogen-deuterium exchange reactions under specific catalytic conditions.

The seven deuterium atoms are strategically positioned, with four deuterium atoms replacing hydrogen atoms on the aromatic ring positions (2,3,5,6) and three deuterium atoms replacing the hydrogen atoms in the methyl group . This specific labeling pattern facilitates its use in analytical chemistry and isotope dilution mass spectrometry.

Analytical Characterization

Analytical characterization of Bis(o-cresyl) p-Cresyl Phosphate-d7 is typically performed using advanced spectroscopic and chromatographic techniques. The search results reference chromatographic analysis, particularly citing work by De Nola, G., et al. in the Journal of Chromatography A (2008) , suggesting that high-performance liquid chromatography (HPLC) is a primary method for analyzing this compound.

The deuterium labeling significantly alters the mass spectrum of the compound compared to its non-deuterated analog, allowing for selective detection and quantification in complex matrices. This property is particularly valuable in isotope dilution mass spectrometry, where the labeled compound can serve as an internal standard for the quantification of the non-labeled analogue.

Applications and Uses

Research Applications

Bis(o-cresyl) p-Cresyl Phosphate-d7 serves several important research functions across multiple scientific disciplines:

  • Toxicological Research: The compound is utilized in toxicology studies to investigate the potential health effects of organophosphate exposure. The deuterium labeling allows researchers to track the compound through biological systems with high specificity.

  • Environmental Science: As a labeled form of an environmentally relevant compound, it enables precise monitoring and fate studies of organophosphates in environmental samples.

  • Analytical Standards: The compound serves as an internal standard for the quantitative analysis of Bis(o-cresyl) p-Cresyl Phosphate and related organophosphates in various matrices.

  • Method Development: Its distinct mass spectral properties make it valuable for developing and validating analytical methods for the detection of organophosphates.

Industrial Relevance

The non-deuterated form of this compound, Bis(o-cresyl) p-Cresyl Phosphate, is an isomer of Tricresyl phosphate (TCP), which is utilized as an anti-wear additive in aircraft turbine engine oil . The deuterated version serves in analytical monitoring of these industrial applications, allowing researchers to:

  • Trace Contamination: Monitor potential contamination of aircraft cabins and environments with TCP derivatives.

  • Evaluate Exposure: Assess human exposure to these compounds in occupational settings.

  • Industrial Chemistry: Understand both beneficial applications and potential hazards associated with organophosphate compounds in industrial settings.

SpecificationDetailsReference
Purity>95% (HPLC) or 98% depending on supplier
Package Sizes1mg, 2.5mg, 5mg, 10mg
Product FormatNeat
Storage Requirements2-8°C, protected from air and light
Intended UseResearch only, not for human or veterinary use

Supplier Information

Recent Research and Future Directions

Current Research Applications

Current research involving Bis(o-cresyl) p-Cresyl Phosphate-d7 appears to focus on analytical method development, particularly for detecting and quantifying organophosphate compounds in various matrices. The compound's usage in chromatographic methods is supported by reference to work by De Nola, G., et al. (2008) in the Journal of Chromatography A , suggesting ongoing interest in developing sensitive and selective analytical approaches.

The compound's relevance to aircraft turbine engine oil additives indicates research interest in industrial applications and potential occupational exposure scenarios. Its deuterium labeling makes it particularly valuable for tracking the fate and distribution of organophosphates in complex systems.

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